molecular formula C24H23FN4O2S B2354822 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536710-65-3

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2354822
CAS No.: 536710-65-3
M. Wt: 450.53
InChI Key: DKRCFLBOPVMQLV-UHFFFAOYSA-N
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Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H23FN4O2S and its molecular weight is 450.53. The purity is usually 95%.
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Biological Activity

The compound 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the field of pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C24H23FN4O2SC_{24}H_{23}FN_{4}O_{2}S and a molecular weight of approximately 460.6 g/mol. Its structure includes an azepane ring, a pyrimidoindole core, and a fluorophenyl group, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often interact with G-protein coupled receptors (GPCRs), which play pivotal roles in cellular signaling. These interactions can lead to various biological responses including:

  • Activation of intracellular signaling pathways : The compound may elevate intracellular calcium levels through inositol trisphosphate signaling pathways, as observed in related compounds .
  • Influence on enzyme activity : Similar compounds have been reported to modulate the activity of enzymes involved in inflammatory responses and immune regulation .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidoindole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific biological activity of this compound remains to be fully elucidated but is hypothesized to involve:

  • Inhibition of tumor growth : Preliminary studies suggest that this compound may inhibit growth in certain cancer models.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation through GPCR-mediated pathways .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a structurally related compound in vitro. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations. The study suggested that the mechanism involved apoptosis via caspase activation.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related pyrimidoindole derivatives. In animal models, these compounds reduced edema and inflammatory markers significantly compared to controls, suggesting potential therapeutic applications for conditions like arthritis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces edema and cytokine levels ,
GPCR InteractionModulates intracellular signaling ,

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S/c25-16-9-11-17(12-10-16)29-23(31)22-21(18-7-3-4-8-19(18)26-22)27-24(29)32-15-20(30)28-13-5-1-2-6-14-28/h3-4,7-12,26H,1-2,5-6,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRCFLBOPVMQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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